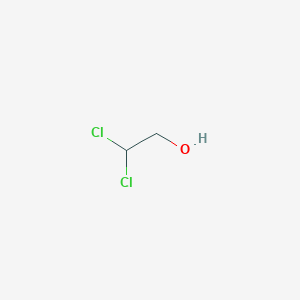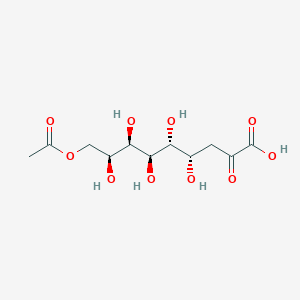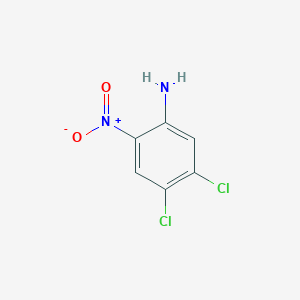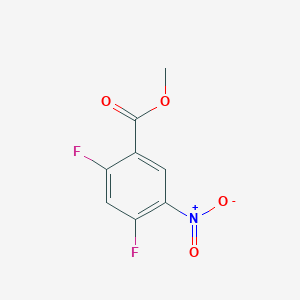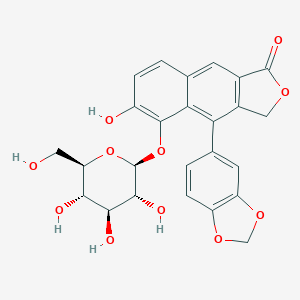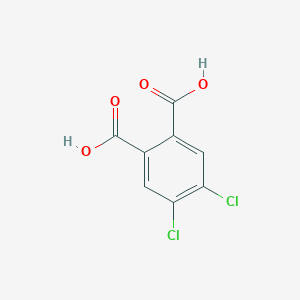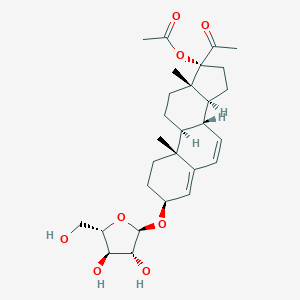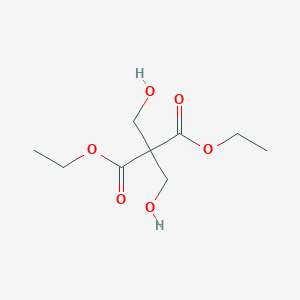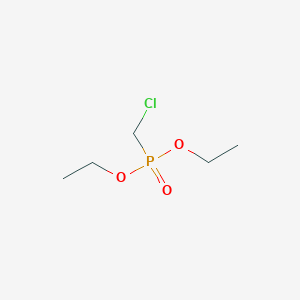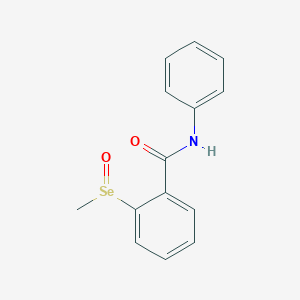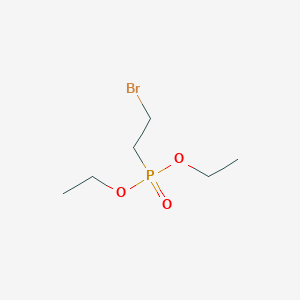
ジエチル(2-ブロモエチル)ホスホネート
概要
説明
Diethyl (2-bromoethyl)phosphonate is a synthetic compound that has been used in a variety of scientific applications. It is a colorless liquid with a low boiling point and is soluble in organic solvents. It is a phosphonate ester and is used in a variety of chemical reactions, including the synthesis of polymers, organic synthesis, and the synthesis of pharmaceuticals. It is also used in the production of insecticides and herbicides. In addition, it is used in the synthesis of monomers for polymeric materials and as a catalyst for a variety of reactions.
科学的研究の応用
ジエチル(2-ブロモエチル)ホスホネートの科学研究における用途を包括的に分析します。
ラジカルカップリング
この化合物は、より単純な分子から複雑な分子を構築するために不可欠なラジカルカップリング反応で使用されます。 これは、医薬品や材料科学で潜在的な用途を持つ新規化合物を合成する際の重要なステップです .
有機溶媒可溶性ジルコニウムホスホネートナノ複合材料の合成
それは、高い強度、耐薬品性、熱安定性などのユニークな特性を持つナノ複合材料の製造に役割を果たします。 これらの材料は、電子機器、航空宇宙、バイオメディカルデバイスなど、さまざまな分野で使用できます .
クリックケミストリー
ジエチル(2-ブロモエチル)ホスホネートは、クリックケミストリー反応に関与しています。クリックケミストリー反応とは、生体適合性のある反応のクラスであり、分子を迅速かつ確実に結合させるために広く使用されています。 これには、創薬と分子イメージングにおける用途があります .
非官能化オレフィンの不斉エポキシ化
この化合物は、オレフィンの不斉エポキシ化に使用されており、これは、さまざまな有機化合物の合成における中間体としてよく使用されるタイプの化学物質であるエポキシドを生成するために不可欠です .
ネギシアルキル-アリールクロスカップリング
それは、炭素-炭素結合を形成するために使用されるネギシクロスカップリング反応で使用されます。 これは、医薬品や農薬に使用される複雑な有機分子の生成において基本的なものです .
歯科用接着剤用の加水分解安定性ホスホン酸の合成
最後に、加水分解に安定なホスホン酸を合成するために使用されます。 これらの酸は、口腔の厳しい湿潤環境に耐えることができる歯科用接着剤の開発に重要です .
Safety and Hazards
Diethyl (2-bromoethyl)phosphonate is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .
作用機序
Mode of Action
It is known to be involved in several chemical reactions, including radical coupling, synthesis of organosoluble zirconium phosphonate nanocomposites, click-chemistry, asymmetric epoxidation of unfunctionalized olefins, and Negishi alkyl-aryl cross-coupling .
Biochemical Pathways
Diethyl (2-bromoethyl)phosphonate is involved in several biochemical pathways. It plays a role in the synthesis of organosoluble zirconium phosphonate nanocomposites, and it is used in click-chemistry, a powerful tool for the rapid generation of complex molecular architectures .
Result of Action
The result of the action of Diethyl (2-bromoethyl)phosphonate is the production of various chemical compounds through the reactions it is involved in. For example, it is used in the synthesis of hydrolytically stable phosphonic acids for use as dental adhesives .
生化学分析
Biochemical Properties
It is known to be involved in several chemical reactions such as radical coupling, synthesis of organosoluble zirconium phosphonate nanocomposites, click-chemistry, asymmetric epoxidation of unfunctionalized olefins, Negishi alkyl-aryl cross-coupling, and in synthesis of hydrolytically stable phosphonic acids .
Molecular Mechanism
It is likely to interact with various biomolecules in the context of the chemical reactions it participates in .
特性
IUPAC Name |
1-bromo-2-diethoxyphosphorylethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BrO3P/c1-3-9-11(8,6-5-7)10-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PINITSMLVXAASM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCBr)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BrO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00201333 | |
| Record name | Diethyl (2-bromoethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00201333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5324-30-1 | |
| Record name | Diethyl P-(2-bromoethyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5324-30-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (2-bromoethyl)phosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005324301 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl (2-bromoethyl)phosphonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119421 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl (2-bromoethyl)phosphonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2672 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl (2-bromoethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00201333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (2-bromoethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.813 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is diethyl 2-bromoethylphosphonate utilized in the synthesis of biologically relevant molecules?
A1: Diethyl 2-bromoethylphosphonate serves as a key building block in synthesizing phosphorus-containing analogs of natural products. For instance, it is used in synthesizing an arsenic-containing phosphonolipid, 1,2-bis(palmitoyloxy)-3-propyl 2-trimethylarsonioethylphosphonate, which is structurally similar to lecithin, a common phospholipid found in cell membranes. [] This synthesis involves reacting diethyl 2-bromoethylphosphonate with trimethylarsine, followed by hydrolysis and reaction with silver oxide to obtain the final product. []
Q2: Can you elaborate on the role of diethyl 2-bromoethylphosphonate in developing novel materials with specific properties?
A2: Diethyl 2-bromoethylphosphonate plays a crucial role in synthesizing N-phosphonoethylcarboxypyridines, which are then used to create novel zirconium-based materials. [] The reaction involves nucleophilic substitution of carboxypyridines (like isonicotinic acid and nicotinic acid) with diethyl 2-bromoethylphosphonate. [] These materials exhibit interesting structural features and properties. For example, one such material with the isonicotinic moiety forms one-dimensional chain structures, while another with the nicotinic moiety forms hybrid layered structures. [] This highlights the potential of diethyl 2-bromoethylphosphonate in developing new materials with tailored properties.
Q3: Are there applications of diethyl 2-bromoethylphosphonate in the biomedical field?
A3: Yes, diethyl 2-bromoethylphosphonate is used in synthesizing spherical phosphorus-containing mesoporous silica (PMPS) particles. [] These PMPS particles demonstrate enhanced hydroxyapatite formation and silicate ion dissolution in simulated body fluid (SBF) due to the incorporated phosphorus. [] These properties are particularly beneficial for biomedical applications such as bone tissue engineering.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

